
7-Aminocephalosporanic acid
概要
説明
7-アミノセファロスポラン酸は、セファロスポリン系抗生物質の合成に使用されるコア化学構造です。これは、Acremonium chrysogenumという菌類によって産生されるセファロスポリンCから誘導されます。 セファロスポリンは、ペニシリンと密接に関連するβ-ラクタム系抗生物質の大きなグループであり、さまざまな細菌感染症の治療に使用されます .
準備方法
合成経路と反応条件: 7-アミノセファロスポラン酸は、セファロスポリンCの化学酵素的加水分解によって得られます。 このプロセスには、セファロスポリンアシラーゼ酵素の使用が含まれ、β-ラクタム環を損傷することなく、β-ラクタム核と側鎖の間のアミド結合を切断します .
工業的生産方法: 7-アミノセファロスポラン酸の工業的生産は、通常、Acremonium chrysogenumの発酵によってセファロスポリンCを生成し、続いて酵素的変換によって7-アミノセファロスポラン酸を生成することによって行われます。 このプロセスは、1段階または2段階の酵素的変換で行うことができます .
化学反応の分析
反応の種類: 7-アミノセファロスポラン酸は、アシル化、酸化、置換など、さまざまな化学反応を起こします。 これらの反応は、さまざまなセファロスポリン系抗生物質の合成に不可欠です .
一般的な試薬と条件:
アシル化: この反応には、ベンゾイルクロリドやシンナモイルクロリドなどのアシル化剤の使用が含まれます。
酸化: m-クロロ過安息香酸などの酸化剤を使用して、7-アミノセファロスポラン酸を酸化できます.
置換: さまざまな置換基を、β-ラクタム核のC3およびC7位置に導入して、さまざまなセファロスポリン誘導体を作成できます.
主な生成物: これらの反応から生成される主な生成物は、セフォタキシムやセフポドキシムプロキセチルなどのさまざまなセファロスポリン系抗生物質です .
4. 科学研究の用途
7-アミノセファロスポラン酸は、半合成セファロスポリンの生産のために製薬業界で広く使用されています。 これらの抗生物質は、特に耐性株によって引き起こされる細菌感染症の治療に不可欠です . さらに、7-アミノセファロスポラン酸誘導体は、酵素阻害など、潜在的な生物活性を示しています .
科学的研究の応用
Antibiotic Production
7-ACA is predominantly utilized in the synthesis of cephalosporin antibiotics, which are effective against various bacterial infections including:
- Streptococcal infections
- Pneumonia
- Skin and soft tissue infections
- Meningitis
- Urinary tract infections (UTIs)
The increasing prevalence of infectious diseases globally has led to a growing demand for antibiotics, positioning 7-ACA as a vital component in antibiotic production .
Development of Semisynthetic Antibiotics
Recent studies highlight the role of 7-ACA in producing semisynthetic β-lactam antibiotics. Deacetylation at position C-3 of 7-ACA allows for further modification and enhancement of antibiotic properties, leading to improved efficacy against resistant bacterial strains .
Enzymatic Processes
The enzymatic conversion of CPC to 7-ACA has gained prominence due to its efficiency and reduced environmental impact compared to traditional chemical methods. Key enzymes involved include:
- Cephalosporin C acylase (CCA)
- D-amino acid oxidase (DAOD)
These enzymes facilitate the transformation through biocatalytic processes, achieving high yields (up to 90%) with minimal by-products .
Fermentation Technology
The use of microorganisms such as Acremonium chrysogenum has been optimized to enhance the fermentation process, resulting in increased productivity and cost-effectiveness in 7-ACA production .
Separation Techniques
Efficient separation techniques are crucial for isolating 7-ACA from reaction mixtures. Recent advancements include:
- Reactive extraction using agents like Aliquat-336.
- Transport through bulk liquid membranes , which have shown promising results in achieving high purity levels with lower material costs .
Market Dynamics
The market for 7-ACA is influenced by several factors:
- Increasing incidence of infectious diseases driving antibiotic demand.
- Technological advancements in production methods enhancing efficiency and sustainability.
- The need for environmentally friendly processes due to pollution concerns associated with traditional production methods .
Case Study: Enzymatic Hydrolysis
A recent study demonstrated that immobilized enzymes used in enzymatic hydrolysis not only enhance the recovery process but also allow for multiple uses, significantly reducing costs associated with production .
Innovation in Enzyme Engineering
Research has focused on protein engineering to enhance the substrate specificity and activity of CCAs, resulting in mutant variants that exhibit significantly improved performance compared to wild-type enzymes .
作用機序
7-アミノセファロスポラン酸誘導体の作用機序には、細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)への結合が含まれます。 この結合は、細菌細胞壁合成の第3段階および最終段階を阻害し、細胞溶解と死につながります . β-ラクタム環はこの活性に不可欠であり、PBPのD-アラニル-D-アラニン基質の構造を模倣しています .
類似の化合物:
6-アミノペニシラン酸: この化合物は、ペニシリン系抗生物質のコア構造です。
7-アミノデアセトキシセファロスポラン酸: セファロスポリン系抗生物質の合成に使用されるもう1つのコア構造.
独自性: 7-アミノセファロスポラン酸は、さまざまな活性スペクトルと耐性プロファイルを持つ、さまざまなセファロスポリン系抗生物質を形成する能力のためにユニークです。 そのβ-ラクタム環構造により、C3およびC7位置での修飾が可能になり、強化された特性を持つ抗生物質の開発につながります .
類似化合物との比較
6-Aminopenicillanic acid: This compound is the core structure for penicillin antibiotics.
7-Aminodeacetoxycephalosporanic acid: Another core structure used in the synthesis of cephalosporin antibiotics.
Uniqueness: 7-Aminocephalosporanic acid is unique due to its ability to form a wide variety of cephalosporin antibiotics with different spectra of activity and resistance profiles. Its β-lactam ring structure allows for modifications at the C3 and C7 positions, leading to the development of antibiotics with enhanced properties .
生物活性
7-Aminocephalosporanic acid (7-ACA) is a crucial compound in the development of cephalosporin antibiotics, which are widely used for their antibacterial properties. This article explores the biological activity of 7-ACA, including its antibacterial effects, synthesis, enzymatic processes involved in its production, and recent research findings.
Overview of this compound
7-ACA is derived from cephalosporin C and serves as a precursor for various semisynthetic cephalosporins. It retains the β-lactam ring structure that is essential for its antibiotic activity. The compound is primarily recognized for its effectiveness against Gram-positive bacteria, with modifications leading to enhanced activity against Gram-negative strains.
Efficacy Against Bacterial Strains
Research has demonstrated that derivatives of 7-ACA exhibit significant antibacterial activity. For instance, the N-phenylacetyl derivative (cephaloram) showed comparable efficacy to benzylpenicillin against several Gram-positive organisms and was notably effective against penicillin-sensitive strains of Staphylococcus aureus . The following table summarizes the comparative antibacterial activities of various 7-ACA derivatives:
Compound | Activity Against Penicillin-Sensitive S. aureus | Activity Against Methicillin-Resistant Strains |
---|---|---|
Benzylpenicillin | High | Low |
Cephaloram | Comparable | 4-8 times more active |
N-α-phenoxypropionyl derivative | Moderate | 4-16 times more active |
Synergistic Effects
Synergistic interactions have been observed between certain derivatives of 7-ACA and other antibiotics. Notably, combinations with fusidic acid or cephalosporin P1 have shown enhanced effectiveness against weak penicillinase-producing strains . This synergy highlights the potential for developing combination therapies to combat resistant bacterial strains.
Synthesis and Production Processes
7-ACA can be synthesized from cephalosporin C through both chemical and enzymatic methods. The enzymatic approach is preferred due to its environmental benefits and efficiency. Key enzymes involved include:
- D-amino acid oxidase : Catalyzes the oxidative deamination of cephalosporin C.
- Cephalosporin acylase : Facilitates the conversion of glutaryl-7-ACA to 7-ACA.
Recent advancements in enzyme engineering have led to improved catalytic efficiencies, enhancing the yield of 7-ACA during production .
Case Study on Antimicrobial Activity
A study focused on synthesizing various 7-ACA derivatives demonstrated promising antimicrobial activity against a range of pathogens. Compounds containing thiazole or thiazolidine nuclei exhibited moderate to good antimicrobial properties . This research underscores the importance of structural modifications in enhancing the biological activity of 7-ACA derivatives.
Inhibition Studies
Recent studies have identified 7-ACA as a potential inhibitor of HSP90β, suggesting a novel mechanism of action beyond its traditional role as an antibiotic. This finding opens avenues for exploring 7-ACA in cancer therapy, given HSP90's role in protein folding and stability .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 7-ACA, and how do they influence downstream applications?
7-ACA is synthesized via enzymatic or chemical deacylation of cephalosporin C. Enzymatic methods use cephalosporin C acylase (CPC acylase) derived from Achromobacter xylosoxidans or genetically engineered strains to hydrolyze the α-aminoadipoyl side chain . Chemical methods involve sequential oxidation and hydrolysis steps but risk β-lactam ring degradation . Enzymatic routes are preferred for scalability and reduced environmental impact, but optimization of enzyme activity (e.g., via site-directed mutagenesis) is critical for industrial yields .
Q. How can researchers characterize the purity and stability of 7-ACA in aqueous solutions?
Purity is assessed using HPLC with UV detection (λ = 254 nm) to quantify α-aminoadipic acid impurities and residual cephalosporin C . Stability studies involve monitoring degradation kinetics under varying pH (2–8) and temperatures (2–25°C) via spectrophotometry. Near-infrared (NIR) spectroscopy coupled with multivariate analysis (e.g., principal component analysis) enables rapid, non-destructive quality control by correlating spectral data with chemical parameters like moisture content and impurity levels .
Q. What experimental parameters govern the solubility of 7-ACA in solvent systems?
Solubility in acetone-water mixtures decreases sharply with acetone concentration but increases marginally with temperature (274–301 K). Laser monitoring techniques reveal that solubility follows the λh equation, where acetone volume fraction and temperature are key variables. For crystallization, optimal conditions involve 10–20% acetone at 280–290 K to maximize yield while minimizing solvent use .
Advanced Research Questions
Q. How can enzymatic conversion efficiency be improved for large-scale 7-ACA production?
CPC acylase engineering enhances catalytic activity and thermal stability. Mutagenesis targeting flexible loop regions (e.g., B-factor analysis) improves substrate binding. For example, mutations in Pseudomonas sp. CPC acylase (e.g., F306L) increase activity by 30% . Immobilization on epoxy-activated resins or silica nanoparticles improves enzyme reusability (>10 cycles) and reduces production costs .
Q. What strategies mitigate α-aminoadipic acid contamination during 7-ACA isolation?
Impurities arise from incomplete enzymatic cleavage of cephalosporin C. Countercurrent extraction with butyl acetate at pH 3–4 selectively partitions 7-ACA into the aqueous phase, while α-aminoadipic acid remains in the organic phase. Post-extraction, ion-exchange chromatography (e.g., Dowex 1×2 resin) further purifies 7-ACA with >98% recovery .
Q. How do researchers resolve contradictions in quality assessment data between NIR and traditional assays?
Multivariate classification models (e.g., soft independent modeling of class analogy) reconcile discrepancies by integrating NIR spectral data with chemical parameters (e.g., moisture, particle size). Calibration against reference HPLC data ensures accuracy, while outlier detection identifies batch-specific anomalies .
Q. What in vivo models validate 7-ACA-derived antibiotics against resistant pathogens?
Murine models of Mycobacterium leprae infection demonstrate that 7-ACA derivatives (e.g., cefapirin) reduce bacterial load by 90% at 10 mg/kg via inhibition of cell wall synthesis . For hepatic steatosis studies, high-fat diet mice treated with 7-ACA (5–25 mg/kg) show reduced cholesterol and triglyceride levels via HSP90β inhibition .
Q. How can enzyme stability be enhanced for continuous-flow bioreactor systems?
Computational design of CPC acylase variants (e.g., stabilizing salt bridges or disulfide bonds) increases thermal tolerance (T₅₀ improved by 15°C). Immobilization in microfluidic reactors with controlled flow rates (0.1–0.5 mL/min) prolongs half-life to >200 hours, enabling continuous 7-ACA synthesis .
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHGZXNAXBPPDL-HZGVNTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045342 | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-68-6 | |
Record name | 7-Aminocephalosporanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminocephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOCEPHALOSPORANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。